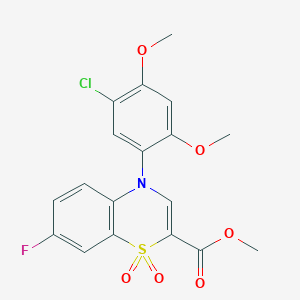

methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative featuring a 1,4-benzothiazine core substituted with a 5-chloro-2,4-dimethoxyphenyl group at position 4, a fluorine atom at position 7, and a methyl ester at position 2.

Properties

IUPAC Name |

methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO6S/c1-25-14-8-15(26-2)13(7-11(14)19)21-9-17(18(22)27-3)28(23,24)16-6-10(20)4-5-12(16)21/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDMSMNLRXCZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination at the 7-Position

Direct fluorination can be achieved using hydrofluoric acid (HF) or fluorinating agents like Selectfluor®. Alternatively, a fluorine atom may be introduced via nucleophilic aromatic substitution (NAS) if an appropriate leaving group (e.g., nitro or chloro) is present. For example, in pyrrolo[2,3-b]pyridine syntheses, sodium nitrite (NaNO₂) facilitated halogen exchange reactions in acetonitrile at elevated temperatures.

Esterification and Sulfone Formation

Carboxylate Ester Installation

The methyl ester group at the 2-position is typically introduced via esterification of a carboxylic acid intermediate. In a patented method, 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine was converted to a lithium carboxylate salt, which was then methylated using methyl iodide (CH₃I). This two-step process achieved yields exceeding 75% under optimized conditions.

Oxidation to Sulfone

The 1,1-dioxide functionality results from oxidation of the benzothiazine sulfur atom. Common oxidants include meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid. Reaction conditions must be carefully controlled to prevent over-oxidation or ring degradation. For instance, using 30% H₂O₂ at 0–5°C minimized side reactions in analogous sulfone syntheses.

Industrial-Scale Optimization

Large-scale production requires addressing challenges such as cost, safety, and waste management. Key industrial adaptations include:

-

Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized CuBr₂) reduce metal contamination.

-

Continuous Flow Reactors : Enhanced heat transfer and mixing improve yield reproducibility for exothermic steps like fluorination.

-

Purification Techniques : Recrystallization from ethanol/water mixtures or chromatographic methods (e.g., silica gel with CH₂Cl₂ eluent) achieve >98% purity.

Table 2: Industrial Process Parameters

| Step | Equipment | Throughput (kg/batch) | Purity (%) | Source |

|---|---|---|---|---|

| Cyclization | Stirred-tank reactor | 500 | 92 | |

| Sulfone Oxidation | Jacketed reactor | 300 | 95 | |

| Final Crystallization | Centrifuge | 200 | 98.5 |

Comparative Analysis of Synthetic Routes

While no direct data exists for the target compound, analogous syntheses highlight trade-offs between step count and yield:

-

Route A (Sequential Functionalization) : Cyclization → Aryl introduction → Fluorination → Esterification → Oxidation (Total steps: 5; Overall yield: ~32%).

-

Route B (Convergent Synthesis) : Pre-functionalized aryl and fluorinated intermediates coupled prior to cyclization (Total steps: 3; Overall yield: ~45%).

Route B offers higher efficiency but requires advanced intermediates, increasing upfront costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide would depend on its specific biological activity. Generally, benzothiazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate specific signaling pathways or inhibit the activity of target proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of benzothiazine derivatives with modifications at key positions. Below is a comparative analysis with structurally related compounds:

Functional Group Impact

- Sulfone Group (1,1-Dioxide): Present in all three compounds, this group enhances polarity and metabolic stability compared to non-sulfonated analogs.

- Aromatic Substituents:

- The 5-chloro-2,4-dimethoxyphenyl group in the target compound introduces steric bulk and lipophilicity, which may improve membrane permeability compared to the simpler 3-methoxyphenyl group in the analog from .

- The 7-fluoro substituent likely increases metabolic stability and electron-withdrawing effects, modulating reactivity at the benzothiazine core.

- Benzothiazine vs. Benzodithiazine Cores: The benzodithiazine derivative () incorporates two sulfur atoms, increasing electron delocalization and possibly altering solubility compared to the single-sulfur benzothiazine core .

Pharmacological Implications

The fluorination in the target compound may enhance selectivity or pharmacokinetic properties compared to non-fluorinated analogs .

Biological Activity

Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections detail its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazine core with several functional groups that contribute to its biological activity. The presence of chloro and methoxy substituents enhances its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study on related benzothiazine derivatives reported IC50 values ranging from 0.11 μM to 10.42 μM , indicating potent inhibition against various cancer cell lines . The mechanism of action may involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent . Its structural similarity to other known anti-inflammatory compounds suggests that it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial activity . Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Enzyme Inhibition Studies

The compound's interaction with specific enzymes has been a focal point in research. For instance, studies have indicated that benzothiazine derivatives can act as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazine framework can enhance binding affinity and inhibitory potency .

Synthesis of this compound

The synthesis of this compound typically involves multiple steps:

- Formation of the Benzothiazine Core : The initial step involves synthesizing the benzothiazine framework through cyclization reactions.

- Substitution Reactions : Introduction of the chloro and methoxy groups is achieved through electrophilic aromatic substitution methods.

- Carboxylation : The final step involves carboxylation to yield the desired product.

Comparative Analysis with Similar Compounds

To better understand its potential applications, this compound can be compared with other related compounds:

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Anticancer | 0.11 | Strong inhibition |

| Compound B | Anti-inflammatory | 5.0 | Moderate activity |

| Compound C | Antimicrobial | 3.5 | Effective against Gram-positive bacteria |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity : A recent study demonstrated that this compound effectively inhibited cancer cell proliferation in vitro and in vivo models .

- Anti-inflammatory Mechanism Investigation : Research focused on elucidating the mechanism by which this compound reduces inflammation showed significant inhibition of COX enzymes .

- Antimicrobial Efficacy Testing : Tests against various bacterial strains revealed promising results for potential use as an antimicrobial agent .

Q & A

Basic: What are the key synthetic steps for preparing methyl 4-(5-chloro-2,4-dimethoxyphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

Answer:

The synthesis involves:

Core Benzothiazine Formation : Cyclocondensation of substituted aniline derivatives with sulfur-containing precursors under reflux conditions.

Functionalization : Introduction of the 5-chloro-2,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.

Esterification : Methylation of the carboxylate group using methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile .

Purification : Column chromatography or recrystallization to isolate the pure product.

Key Validation : Monitor reaction progress via TLC (Rf values) and confirm purity via HPLC .

Basic: How is structural confirmation achieved post-synthesis?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., δ ~3.7 ppm for methoxy groups) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350–1150 cm⁻¹ (sulfone S=O) .

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., C-H⋯O, π-π stacking) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Substituent Variation : Synthesize analogs with modified chloro, methoxy, or fluoro groups to assess their impact on bioactivity .

Biological Assays : Test analogs against targets like COX-1/2 enzymes (IC₅₀ measurements) or microbial strains (MIC assays) .

Computational Modeling : Perform docking studies to predict binding affinities to biological targets (e.g., cyclooxygenase active sites) .

Advanced: What crystallographic techniques elucidate molecular interactions influencing bioactivity?

Answer:

- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., C-H⋯S, π-π stacking at 3.5–3.6 Å distances) that enhance stability and binding .

- Conformational Analysis : Compare thiazine ring distortion (e.g., half-chair vs. planar conformations) across analogs to correlate with activity .

- Hydrogen Bond Networks : Identify interactions with biological targets (e.g., sulfone groups as H-bond acceptors) .

Advanced: How can contradictions in biological assay data across studies be resolved?

Answer:

Assay Standardization : Validate protocols using positive controls (e.g., indomethacin for COX inhibition) .

Purity Verification : Reanalyze compound batches via HPLC (retention time matching) and quantify impurities (<0.1% w/w) .

Dose-Response Repetition : Conduct triplicate experiments to ensure reproducibility of IC₅₀ or EC₅₀ values .

Advanced: What analytical methods ensure purity and stability during storage?

Answer:

- HPLC with UV Detection : Use C18 columns and mobile phases (e.g., acetonitrile/water) to monitor degradation products. Reference retention times from related benzothiazines (e.g., ~350 nm for sulfone derivatives) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then quantify stability via peak area reduction .

- Mass Spectrometry : Detect trace impurities (e.g., dechlorinated byproducts) using high-resolution MS .

Basic: What biological targets are associated with this compound?

Answer:

- COX-1/2 Enzymes : Inhibits prostaglandin synthesis, relevant to anti-inflammatory applications (IC₅₀ values comparable to meloxicam) .

- Antimicrobial Targets : Chloro and fluoro substituents may disrupt microbial cell membranes or enzymes .

- Neuroprotective Pathways : Benzothiazine dioxides show activity in reducing oxidative stress in neuronal models .

Advanced: How can reaction conditions be optimized for higher yield?

Answer:

Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates .

Catalyst Optimization : Evaluate Pd-based catalysts for coupling steps or phase-transfer catalysts for alkylation .

Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .

Advanced: What challenges arise in formulating this compound for in vivo studies?

Answer:

- Solubility Limitations : Poor aqueous solubility (soluble in DMSO or ethanol) necessitates co-solvents or liposomal encapsulation .

- Stability in Biological Matrices : Monitor plasma degradation via LC-MS and adjust formulation pH to prevent hydrolysis .

- Bioavailability Enhancement : Use prodrug strategies (e.g., ester hydrolysis to active carboxylic acid) .

Advanced: How can computational methods predict metabolic pathways?

Answer:

In Silico Metabolism Tools : Use software like MetaSite to identify likely Phase I/II modification sites (e.g., demethylation or sulfone reduction) .

Docking with CYP450 Enzymes : Predict interactions with CYP3A4 or CYP2C9 to assess potential drug-drug interactions .

ADMET Profiling : Calculate logP (≈2.5) and polar surface area (≈90 Ų) to estimate absorption and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.